3-Amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one
Description
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
3-amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C8H16N2O/c1-8(2,6-9)7(11)10-4-3-5-10/h3-6,9H2,1-2H3 |
InChI Key |
JILJYAPQXXMLCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(=O)N1CCC1 |
Origin of Product |
United States |
Preparation Methods
Azetidine Ring Formation via Cyclisation of 1,3-Aminopropanols
One foundational approach to constructing the azetidine ring involves the cyclisation of 1,3-aminopropanols. This method has been extensively studied and reported in the literature:
The process starts with the preparation of 1,3-amino alcohols, typically obtained by the reduction of azetidin-2-ones using diborane reagents. This reduction step yields aminopropanol intermediates that are key precursors for azetidine synthesis.
Cyclisation of these aminopropanols to azetidines is achieved through a modified Mitsunobu reaction, which facilitates intramolecular nucleophilic substitution to close the four-membered azetidine ring.
This method allows for the introduction of various substituents on the azetidine ring, including the 2,2-dimethyl substitution pattern relevant to the target compound.
This strategy is well-documented in the Royal Society of Chemistry publication from 1984, which details the reduction and cyclisation steps leading to azetidine derivatives similar to the target compound.
Lithiation–Electrophile Trapping of N-Thiopivaloyl Azetidine Derivatives
A more recent and versatile approach involves lithiation of N-thiopivaloyl-protected azetidine derivatives followed by electrophile trapping:
Starting from N-thiopivaloylazetidine derivatives, such as 1-(azetidin-1-yl)-2,2-dimethylpropane-1-thione, lithiation is performed at low temperature (−78 °C) using strong bases like sec-butyllithium in the presence of TMEDA (tetramethylethylenediamine) to stabilize the organolithium intermediate.
After lithiation, electrophiles (e.g., trimethylsilyl chloride or other alkylating agents) are added to trap the carbanion, introducing substituents at the 2-position of the azetidine ring.
The reaction mixture is then carefully warmed to room temperature, quenched, and purified to isolate the substituted azetidine products.
This procedure allows the synthesis of 2,2-disubstituted azetidines, including the 2,2-dimethyl substitution pattern, which is critical for the target compound's backbone.
Subsequent functional group transformations can introduce the amino group at the 3-position of the propanone moiety.
This method is described in detail in a 2015 Journal of Organic Chemistry article, which provides experimental procedures, NMR characterization, and yields for related compounds.
Functionalization to Introduce the 3-Amino Group
After constructing the azetidine core with the 2,2-dimethyl substitution, the 3-amino functionality on the propanone side chain can be introduced via nucleophilic substitution or reductive amination strategies.
Commonly, the ketone group at the 1-position of the propanone moiety can be converted to an imine intermediate, which is then reduced to the corresponding amine.
Alternatively, direct amination of an appropriate leaving group at the 3-position can be performed using ammonia or primary amines under controlled conditions.
While specific protocols for this exact substitution on 3-Amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one are less frequently detailed in literature, these transformations are standard in synthetic organic chemistry and can be adapted from related azetidine and amino ketone syntheses.
Summary Table of Preparation Steps and Conditions
Research Findings and Analytical Data
The lithiation-electrophile trapping method yields high regioselectivity and allows for diverse functionalization of the azetidine ring, as demonstrated by NMR and HRMS data reported in the 2015 study.
The modified Mitsunobu cyclisation provides a reliable route to azetidine rings from aminopropanol precursors with good yields and functional group tolerance.
Characterization data such as ^1H NMR, ^13C NMR, IR spectra, and melting points confirm the structural integrity and substitution patterns of intermediates and final products in these syntheses.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amines.
Substitution: The azetidine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents like lithium aluminium hydride, and various catalysts. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines. Substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-Amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Aziridine Analogs
Example Compound : 1-Aziridinyl-2,2-dimethylpropan-1-one
- Structural Differences : Replaces the azetidine ring with a 3-membered aziridine.
- Key Properties: Smaller ring size increases ring strain, enhancing reactivity in nucleophilic reactions . Found naturally in plants (e.g., Agaricus silvaticus mushrooms) and serves as a precursor for amino acid derivatives .
- Applications : Used in enzyme mechanism studies and as warheads in irreversible protease inhibitors .
Comparison :
- The azetidine analog (target compound) likely exhibits lower ring strain and greater metabolic stability compared to aziridine derivatives, making it more suitable for therapeutic applications requiring prolonged activity.
Azetidine Derivatives with Substituents
Example Compound: 3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one
- Structural Differences : Features a methoxy group on the azetidine ring.
- Key Properties: Molecular weight: 158.2 g/mol; higher polarity due to the methoxy group may improve water solubility .
Example Compound: Target compound (3-Amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one)
- Inferred Properties :
- The 2,2-dimethyl group likely enhances steric hindrance, reducing unwanted side reactions in synthetic pathways.
- Absence of methoxy substituents may lower polarity, favoring blood-brain barrier penetration compared to the methoxy analog.
Piperidine Analogs
Example Compound: 3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one
Comparison :
Enaminones and Thiazole-Containing Derivatives
Example Compound: (E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one
- Structural Differences: Conjugated enaminone system with a thiazole ring.
- Key Properties: Acts as a key intermediate in anti-hepatocellular carcinoma agents . The α,β-unsaturated ketone moiety enables Michael addition reactions, useful in drug design .
Comparison :
- The target compound lacks conjugation, which may reduce electrophilicity and associated toxicity risks. However, this also limits its utility in reactions requiring electron-deficient centers.
Aromatic and Complex Heterocyclic Derivatives
Example Compound : SCH530348 (from ) and TLR7-9 Antagonists (from )
- Structural Differences: Incorporate bulky aromatic systems (e.g., quinoline, benzothiazepine).
- Key Properties: Demonstrated anticonvulsant () and immunomodulatory () activities. Larger molecular weights (>400 g/mol) may limit bioavailability compared to the target compound .
Comparison :
- The target compound’s compact structure (azetidine + propan-1-one) offers advantages in synthetic accessibility and oral bioavailability over complex heterocyclic derivatives.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Utility : The target compound’s azetidine ring balances reactivity and stability, making it preferable to aziridine in multi-step syntheses .
- Therapeutic Potential: While less complex than TLR7-9 antagonists (), its structure could be optimized for CNS applications by introducing substituents that enhance lipophilicity .
- Limitations : The absence of aromatic systems may limit its direct use in targeting protein pockets requiring π-π interactions, as seen in benzothiazepine derivatives ().
Biological Activity
3-Amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and potential applications in various fields.
Chemical Structure and Properties
The compound features an azetidine ring , a four-membered nitrogen-containing heterocycle, which contributes to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 156.23 g/mol. Its structural characteristics allow for various functional modifications, enhancing its utility in drug development.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 156.23 g/mol |
| IUPAC Name | 3-amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one |
| InChI Key | JILJYAPQXXMLCK-UHFFFAOYSA-N |
Research indicates that 3-Amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one interacts with specific enzymes and receptors in biological systems. Notably, studies have focused on its potential as an acetylcholinesterase (AChE) inhibitor , a target in the treatment of Alzheimer’s disease (AD). AChE plays a critical role in breaking down acetylcholine, and its inhibition can enhance cholinergic neurotransmission, which is often impaired in AD patients .
Inhibition of Acetylcholinesterase
Preliminary studies suggest that 3-Amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one may exhibit significant AChE inhibitory activity. This property positions it as a candidate for further investigation in the context of neurodegenerative diseases like AD. In silico studies have demonstrated that compounds with structural similarities to this compound can bind effectively to the active site of AChE, suggesting potential therapeutic applications .
Interaction with Other Molecular Targets
The azetidine ring's structural features allow for interactions with various molecular targets beyond AChE. For instance, it may modulate the activity of other enzymes or receptors involved in different biological pathways, although specific studies are still needed to elucidate these mechanisms fully.
Synthesis and Derivatives
The synthesis of 3-Amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one can be achieved through several methods. One common approach involves the reaction of 3-amino-1-propanol under specific conditions to form the azetidine ring. The versatility in synthetic routes allows for the development of various derivatives with potentially enhanced biological activities .
Case Studies and Research Findings
Recent studies have explored the compound's pharmacological potential:
- AChE Inhibition Studies : Virtual screening identified several compounds structurally similar to 3-Amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one as potent AChE inhibitors. These studies employed molecular docking techniques to assess binding affinities and interactions at the enzyme's active site .
- Neuroprotective Effects : Some research has indicated that compounds related to this azetidine derivative may offer neuroprotective effects by enhancing cholinergic signaling pathways, although more extensive experimental validation is required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
